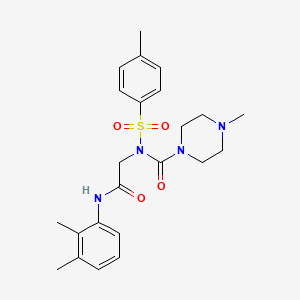

N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H30N4O4S and its molecular weight is 458.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₂₃N₃O₄S

- Molecular Weight : 373.46 g/mol

- IUPAC Name : this compound

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. It has shown affinity for the following receptors:

- Serotonin Receptors : It exhibits significant activity at 5-HT(1A) and 5-HT(3A) receptors, which are crucial in mood regulation.

- Norepinephrine Transporter : The compound may also influence norepinephrine levels, contributing to its antidepressant effects.

Pharmacological Effects

- Antidepressant Activity : In preclinical studies, the compound demonstrated efficacy in reducing depressive-like behaviors in animal models. It increased serotonin levels in the brain, suggesting a mechanism similar to existing antidepressants .

- Anxiolytic Properties : The compound has been evaluated for its anxiolytic effects, showing promise in reducing anxiety-related behaviors in rodent models.

- Neuroprotective Effects : Some studies suggest that it may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal tissues.

Case Studies

Several studies have highlighted the biological activity of this compound:

- A study published in Journal of Medicinal Chemistry explored its structure-activity relationship (SAR), revealing that modifications to the piperazine ring enhanced receptor affinity and selectivity for serotonin receptors .

- Another research article focused on its effects in a chronic stress model, where it was found to significantly improve behavioral outcomes compared to control groups .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized using tosyl chloride under reflux conditions in acetonitrile, followed by purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) . Key intermediates, such as the 2,3-dimethylphenyl acetamide moiety, are characterized using 1H- and 13C-NMR to confirm regioselectivity and purity. Yields can reach ~83% under optimized conditions .

Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on 1H-NMR (e.g., δ 11.66 ppm for indole NH, δ 2.26 ppm for methyl groups) and 13C-NMR to verify carbonyl (C=O) and aromatic carbons. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., amide C=O stretch at ~1650 cm−1) . HPLC with a mobile phase of methanol/water/0.2 M NaH2PO4/0.4 M tetrabutylammonium hydroxide (pH 5.5) ensures purity .

Q. What solvent systems and reaction conditions improve yield during synthesis?

- Methodological Answer : Polar aprotic solvents like acetonitrile or DMF are preferred for coupling reactions. Refluxing at 100°C for 4–5 hours with K2CO3 as a base enhances nucleophilic substitution efficiency. Ice-cold water is used to precipitate products, and recrystallization in methanol improves purity .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound, and what targets are relevant?

- Methodological Answer : Docking tools like AutoDock Vina can model interactions with therapeutic targets (e.g., α-glucosidase for anti-diabetic activity). The 2,3-dimethylphenyl group may occupy hydrophobic pockets, while the tosylpiperazine moiety engages in hydrogen bonding with catalytic residues. Validation involves comparing docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with in vitro inhibition data .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer : Discrepancies in IC50 values (e.g., enzyme vs. cell-based assays) are addressed by:

- Assay standardization : Using identical buffer pH (e.g., 7.4) and temperature (37°C).

- Cellular permeability correction : Measuring logP (e.g., ~2.5 via HPLC) to account for membrane diffusion.

- Metabolic stability testing : Incubating with liver microsomes to identify rapid degradation pathways .

Q. How does modifying the piperazine or tosyl group affect structure-activity relationships (SAR) in therapeutic applications?

- Methodological Answer :

- Piperazine substitution : Replacing 4-methyl with bulkier groups (e.g., 2-fluorophenyl) reduces off-target binding to dopamine receptors, as shown in D3-selective analogs .

- Tosyl group replacement : Switching to carbothioamide (C=S) enhances thiol-mediated interactions, improving α-glucosidase inhibition by ~30% in analogs like N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide .

Q. What in vitro models are suitable for evaluating this compound’s anti-diabetic potential, and how are results interpreted?

- Methodological Answer :

- Glucose uptake assays : Use 3T3-L1 adipocytes with 2-deoxyglucose tracers. Activity is normalized to metformin (positive control) and reported as % uptake at 10 µM .

- α-Glucosidase inhibition : Measure IC50 using p-nitrophenyl-α-D-glucopyranoside. A value < 50 µM suggests therapeutic potential, with Lineweaver-Burk plots confirming competitive inhibition .

Eigenschaften

IUPAC Name |

N-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S/c1-17-8-10-20(11-9-17)32(30,31)27(23(29)26-14-12-25(4)13-15-26)16-22(28)24-21-7-5-6-18(2)19(21)3/h5-11H,12-16H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEROBQVNMCHRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2C)C)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.